molecular formula C48H46O2P2 B8138262 (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

Cat. No. B8138262
M. Wt: 716.8 g/mol
InChI Key: QGOSBHUTQQGVPA-OFSSCWCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene is a useful research compound. Its molecular formula is C48H46O2P2 and its molecular weight is 716.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chelate Ligands in Silver Complexes : Bis-phosphine complexes, such as the one mentioned, act as template-based chelate ligands toward Ag+, forming neutral complexes with AgOTf. This property is explored in the synthesis of boron-templated catechol phosphines used in silver complexes (Chikkali et al., 2007).

  • Catalytic Asymmetric Reactions : These compounds exhibit excellent to almost perfect enantioselectivity in catalytic asymmetric reactions, a critical attribute in the synthesis of chiral molecules (Imamoto, 2001).

  • Synthesis of Derivatives : The compounds can be utilized in chemical reactions to produce various derivatives of p-benzoquinone, 1,4-naphthoquinone, and N-phenylmaleimide (Awad et al., 1981).

  • Formation of Metal Complexes : They are used as novel ligands for transition metals, forming complexes with various metals. This is significant in the field of inorganic chemistry (Walther et al., 2003).

  • High-Performance Polymers : These compounds are integral in the synthesis of novel aromatic polyamides with xanthene cardo groups, which exhibit high glass transition temperatures, high decomposition temperatures, and high tensile strengths (Sheng et al., 2009).

  • Rhodium-Catalyzed Hydroformylation : In this process, the bis-phosphine ligands demonstrate a flexible structure and rapid exchange between coordinated PPh3 and free PPh3, which is crucial for the selectivity of the reaction (Casey et al., 1992).

  • Efficient Catalysts in Organic Synthesis : TiO2-CNTs, for example, are used as an efficient recyclable catalyst for the synthesis of [1]benzopyrano[b][1]benzopyranones and xanthenols in water (Abdolmohammadi, 2018).

  • Thermally Activated Delayed Fluorescence : Some complexes with diphosphine ligands exhibit yellow-green thermally activated delayed fluorescence with close to unity emission yields at room temperature, important for material sciences (Osawa et al., 2018).

properties

IUPAC Name

[(10R,14R)-20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3/t38-,39-,48?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSBHUTQQGVPA-OFSSCWCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56[C@@H](C4)CCC[C@@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 2
Reactant of Route 2
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 3
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 4
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 5
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Reactant of Route 6
(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene

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